D-Proline, 4-hydroxy-1-methyl-, cis-

Übersicht

Beschreibung

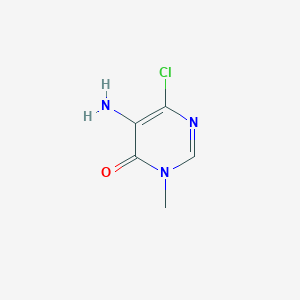

“D-Proline, 4-hydroxy-1-methyl-, cis-” or “cis-4-Hydroxy-D-proline” is a compound useful in organic synthesis . It is a D-proline in which a hydrogen at the 4-position of the pyrrolidine ring is substituted by a hydroxy group (R-configuration) . It is functionally related to an alpha-amino acid .

Synthesis Analysis

The synthesis of cis-4-Hydroxy-D-proline involves regioselective hydrogenation of the isolated ®-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. This produces (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester in 98% yield. Subsequent hydrolysis of the ester and N-(alkoxycarbonyl) groups produces cis-4-hydroxy-D-proline in 98% yield and 96% de .Molecular Structure Analysis

The global minimum structure of cis-4-Hydroxy-D-proline (CHDP) has been obtained by scanning the potential energy surface (PES). The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MESP) surfaces are used to explain the chemical reactivity of the title molecule .Chemical Reactions Analysis

The present study deals with a non-native amino acid, cis-4-hydroxy-D-proline (CHDP) using density functional theory at B3LYP/6-31+G (d,p) level . The atomic charge analysis has been carried out using Mulliken and natural population schemes .Physical and Chemical Properties Analysis

The empirical formula of cis-4-Hydroxy-D-proline is C6H11NO3 . Its molecular weight is 145.16 . The SMILES string is COC([C@H]1CC@HO)=O.Cl .Wirkmechanismus

Target of Action

The primary target of (2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is D-alanine dehydrogenase . This enzyme plays a crucial role in the metabolism of D-alanine, an essential component of the bacterial cell wall .

Mode of Action

Cis-4-Hydroxy-D-proline interacts with D-alanine dehydrogenase, affecting its specificity and kinetics . This interaction can influence the enzyme’s ability to metabolize D-alanine, potentially disrupting bacterial cell wall synthesis .

Biochemical Pathways

Cis-4-Hydroxy-D-proline is involved in the metabolic pathway of D-alanine . It is used as a substrate to study the specificity and kinetics of D-alanine dehydrogenase . The compound’s interaction with D-alanine dehydrogenase can affect the downstream effects of D-alanine metabolism, including the synthesis of the bacterial cell wall .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

The interaction of cis-4-Hydroxy-D-proline with D-alanine dehydrogenase can potentially disrupt the metabolism of D-alanine . This disruption could affect the synthesis of the bacterial cell wall, potentially leading to the inhibition of bacterial growth .

Action Environment

The action of cis-4-Hydroxy-D-proline can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and stability . Additionally, the presence of other compounds or inhibitors could potentially affect the compound’s interaction with D-alanine dehydrogenase

Safety and Hazards

Zukünftige Richtungen

Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

Biochemische Analyse

Biochemical Properties

D-Proline, 4-hydroxy-1-methyl-, cis- plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . For instance, it has been found to interact with D-alanine dehydrogenase, influencing its specificity and kinetics . Moreover, it has been observed to interact with the amino acid transporter PAT1, affecting its substrate specificity .

Cellular Effects

The effects of D-Proline, 4-hydroxy-1-methyl-, cis- on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to influence the activity of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor, thereby regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .

Molecular Mechanism

At the molecular level, D-Proline, 4-hydroxy-1-methyl-, cis- exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to function as a FAD-containing cis-4-hydroxy-D-proline dehydrogenase with a homomeric structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Proline, 4-hydroxy-1-methyl-, cis- change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of D-Proline, 4-hydroxy-1-methyl-, cis- vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

D-Proline, 4-hydroxy-1-methyl-, cis- is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the metabolism of trans-4-hydroxy-L-proline .

Eigenschaften

IUPAC Name |

(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPNAUMSPFTHK-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@@H]1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729337 | |

| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63269-53-4 | |

| Record name | (4R)-4-Hydroxy-1-methyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B3275949.png)

![[(3-Methylbutyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3275973.png)

![Benzo[c]isothiazol-3-yl benzoate](/img/structure/B3275987.png)